molecular formula C17H17NO3 B1454268 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate CAS No. 1160264-13-0

1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate

Cat. No.: B1454268
CAS No.: 1160264-13-0
M. Wt: 283.32 g/mol
InChI Key: IQKYKZPHTUXGGU-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-3-5-13(6-4-11)16(19)12(2)21-17(20)14-7-9-15(18)10-8-14/h3-10,12H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKYKZPHTUXGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210568
Record name 2-[(4-Aminobenzoyl)oxy]-1-(4-methylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-13-0
Record name 2-[(4-Aminobenzoyl)oxy]-1-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Aminobenzoyl)oxy]-1-(4-methylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate, also known by its CAS number 1160264-13-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₇NO₃
  • Molecular Weight : 283.32 g/mol
  • Structure : The compound features a combination of aromatic and aliphatic structures, including an ester functional group which may play a role in its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules such as enzymes and receptors. The ester and ketone groups in the molecule are likely to engage in hydrogen bonding, influencing enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar capabilities .

Anticancer Potential

Preliminary studies have explored the anticancer properties of related compounds. For example, certain carboxylic acid derivatives have demonstrated inhibition of cancer cell proliferation in vitro. It is plausible that this compound could exhibit similar effects, warranting further investigation .

Anti-inflammatory Effects

Some studies on related compounds have highlighted their potential in modulating inflammatory responses. The ability to inhibit pro-inflammatory cytokines could be a critical aspect of the biological activity of this compound, particularly in conditions like arthritis or other inflammatory diseases .

Study on Antimicrobial Properties

A study evaluated the antimicrobial activity of various benzoyl derivatives, revealing that compounds with structural similarities to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be below 100 µg/mL for effective compounds .

Anticancer Activity Assessment

In vitro studies have demonstrated that derivatives of carboxylic acids can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were often in the micromolar range, indicating a promising avenue for further development .

Data Table: Biological Activities Summary

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell proliferation
Anti-inflammatoryModulation of cytokine release

Q & A

Basic: What are the optimal synthetic routes for 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate?

The compound can be synthesized via phenacyl bromide esterification (a classical method for phenacyl benzoates). A typical procedure involves reacting 4-aminobenzoic acid with 1-methyl-2-(4-methylphenyl)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone or DMF under reflux. Catalytic methods using phase-transfer catalysts or microwave-assisted synthesis may improve yields .
Key parameters :

  • Solvent polarity (DMF vs. acetone) affects reaction rates.
  • Temperature: Reflux conditions (~80°C) are typical.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is often required.

Basic: What spectroscopic and crystallographic techniques are critical for characterization?

  • NMR : ¹H/¹³C NMR to confirm ester linkage, aromatic protons, and methyl groups.
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂ stretching).
  • X-ray crystallography : Resolves molecular packing and intermolecular interactions (e.g., hydrogen bonds between NH₂ and carbonyl groups). Example: Triclinic crystal system with space group P1 and unit cell dimensions a = 7.97 Å, b = 7.98 Å, c = 11.32 Å .

Advanced: How do steric and electronic effects influence its reactivity in nucleophilic acyl substitution?

The electron-withdrawing 4-methylphenyl and 4-aminobenzoate groups create a polarized carbonyl, enhancing susceptibility to nucleophilic attack. However, steric hindrance from the methyl group at the 1-position may slow reactions with bulky nucleophiles. Computational studies (DFT) can model charge distribution and predict reaction sites .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

Contradictions may arise from:

  • Solubility differences : Use DMSO-d6 or co-solvents (e.g., PEG) to ensure uniform dissolution.
  • Assay conditions : Optimize pH (NH₂ group is pH-sensitive) and ionic strength.
  • Control experiments : Rule out non-specific binding using structurally similar analogs (e.g., methyl-free derivatives) .

Methodological: How to analyze byproducts formed during synthesis?

  • HPLC-MS : Monitor reaction progress and identify byproducts (e.g., unreacted 4-aminobenzoic acid or bromide intermediates).
  • TLC with UV/fluorescence detection : Track ester formation (Rf ≈ 0.5 in ethyl acetate/hexane 3:7).
  • Isolation : Preparative HPLC or recrystallization (ethanol/water) to isolate pure fractions .

Advanced: Can this compound act as a photo-removable protecting group for carboxylic acids?

The phenacyl ester moiety is known for photo-lability under UV light (λ = 300–350 nm). The 4-amino group may enhance stability or modify release kinetics. Test via:

  • UV irradiation experiments : Monitor carboxylic acid release (e.g., via pH shift or HPLC).
  • Quantum yield calculations : Compare with standard phenacyl esters (e.g., o-nitrophenethyl) .

Safety: What precautions are required for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential dust/irritant properties.
  • Waste disposal : Collect in halogenated waste containers (if brominated intermediates are used) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate
Reactant of Route 2
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate

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